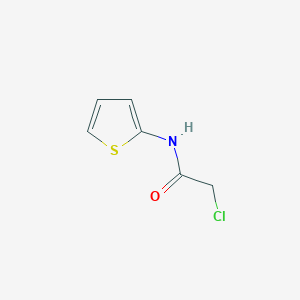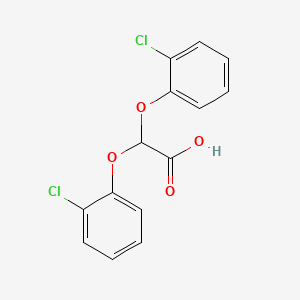
3,3',5,5'-Tetrafluorobenzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetrafluorobenzidine is a chemical compound with the molecular formula C12H8F4N2 and a molecular weight of 256.1989. It is an achiral molecule, meaning it does not have stereoisomers. This compound is a derivative of benzidine, where four hydrogen atoms are replaced by fluorine atoms at the 3, 3’, 5, and 5’ positions on the benzene rings .
Métodos De Preparación
The synthesis of 3,3’,5,5’-Tetrafluorobenzidine typically involves a multi-step process. One common method includes the catalytic dehydration of 2,6-dichlorophenol and tetrahalo-2-sulfobenzoic anhydride in a molten state, followed by a decomplexing reaction with a strong acid to prepare a crude product. This crude product is then subjected to alkali extraction and acid precipitation to obtain the final compound .
Análisis De Reacciones Químicas
3,3’,5,5’-Tetrafluorobenzidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetrafluorobenzidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and staining procedures.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetrafluorobenzidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3,3’,5,5’-Tetrafluorobenzidine can be compared with other similar compounds such as 3,3’,5,5’-Tetramethylbenzidine and 3,3’,5,5’-Tetrachlorobenzidine. These compounds share a similar benzidine backbone but differ in the substituents attached to the benzene rings. The presence of fluorine atoms in 3,3’,5,5’-Tetrafluorobenzidine makes it more electronegative and reactive compared to its methyl and chloro counterparts .
Propiedades
Número CAS |
42794-87-6 |
|---|---|
Fórmula molecular |
C12H8F4N2 |
Peso molecular |
256.20 g/mol |
Nombre IUPAC |
4-(4-amino-3,5-difluorophenyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C12H8F4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
Clave InChI |
FHDAHNBPYOFJMC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N)F)C2=CC(=C(C(=C2)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


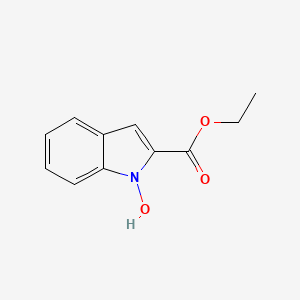
![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)

![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)


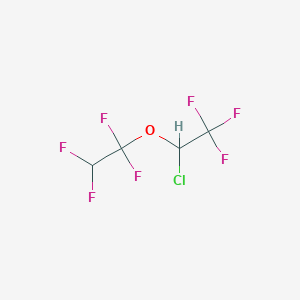
![N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14651657.png)
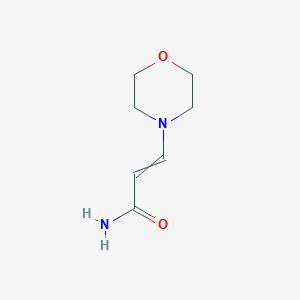
![{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14651662.png)
![Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14651672.png)
